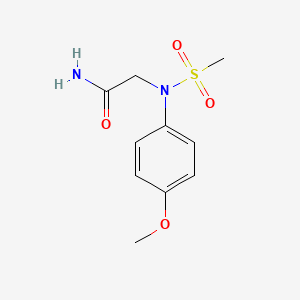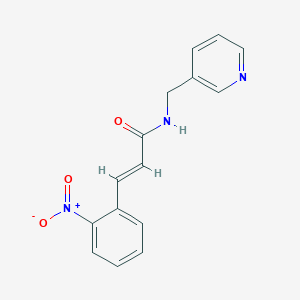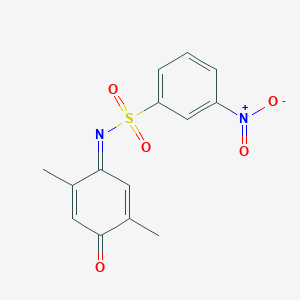
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as MSV-III, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonamide drugs and has been studied for its ability to inhibit certain enzymes and modulate cellular signaling pathways.
Mecanismo De Acción
The mechanism of action of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its ability to inhibit the activity of certain enzymes and modulate cellular signaling pathways. This compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in tumor growth and metastasis. Additionally, this compound can inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix components and tumor invasion.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit tumor cell proliferation and induce apoptosis, or programmed cell death. Additionally, this compound has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is necessary for tumor growth and metastasis. Furthermore, this compound has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for laboratory experiments. This compound is stable and can be easily synthesized, making it readily available for research purposes. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal studies. However, the limitations of this compound include its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One potential direction is to further investigate the mechanism of action of this compound and its ability to modulate cellular signaling pathways. Additionally, future studies could investigate the potential therapeutic applications of this compound in other diseases, such as diabetes and cardiovascular disease. Furthermore, the development of novel this compound analogs may lead to the discovery of more potent and selective compounds for the treatment of cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, including the reaction of 4-methoxybenzenesulfonyl chloride with N-methylglycine to form N-methyl-N-(4-methoxyphenyl)sulfonylglycine. This intermediate is then reacted with methylsulfonyl chloride to produce the final product, this compound.
Aplicaciones Científicas De Investigación
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Studies have shown that this compound can inhibit the activity of certain enzymes, such as carbonic anhydrase and matrix metalloproteinases, which are involved in cancer progression and inflammation.
Propiedades
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-16-9-5-3-8(4-6-9)12(7-10(11)13)17(2,14)15/h3-6H,7H2,1-2H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTFHQPKNNHEPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B5835486.png)


![4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5835514.png)
![2-[(2,3-dimethoxybenzylidene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5835518.png)
![N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide](/img/structure/B5835519.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]azepane](/img/structure/B5835534.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5835549.png)
![3-{[(4-carboxybenzyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B5835559.png)
![N-(3,4-dichlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5835560.png)
![N-[2-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5835564.png)

![ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino]benzoate](/img/structure/B5835580.png)
